Cas no 256372-19-7 (2-(piperidin-4-yl)quinoxaline)
2-(piperidin-4-yl)quinoxaline Chemical and Physical Properties
Names and Identifiers
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- 2-(piperidin-4-yl)quinoxaline
- 4-(2-quinoxaline-yl)piperidine
- DTXSID201308623
- GOPYWRQRRLUNDC-UHFFFAOYSA-N
- SCHEMBL3703819
- 4-(quinoxalin-2-yl)piperidine
- AKOS024084601
- 4-(2-quinoxalinyl)piperidine
- EN300-1857853
- 2-piperidine-4-yl-quinoxaline
- 2-(4-Piperidinyl)quinoxaline
- 256372-19-7
- 2-Piperidine-4-ylquinoxaline
-
- Inchi: 1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
- InChI Key: GOPYWRQRRLUNDC-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=NC3C=CC=CC=3N=2)CC1
Computed Properties
- Exact Mass: 213.126597491g/mol
- Monoisotopic Mass: 213.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 37.8Ų
2-(piperidin-4-yl)quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857853-0.05g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1857853-0.1g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1857853-0.25g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1857853-0.5g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1857853-1.0g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1857853-2.5g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1857853-5.0g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 5g |
$4391.0 | 2023-06-01 | ||
| Enamine | EN300-1857853-10.0g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 10g |
$6512.0 | 2023-06-01 | ||
| Enamine | EN300-1857853-1g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1857853-5g |
2-(piperidin-4-yl)quinoxaline |
256372-19-7 | 5g |
$2650.0 | 2023-09-18 |
2-(piperidin-4-yl)quinoxaline Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-(piperidin-4-yl)quinoxaline
Comprehensive Overview of 2-(piperidin-4-yl)quinoxaline (CAS No. 256372-19-7): Properties, Applications, and Research Insights
2-(piperidin-4-yl)quinoxaline (CAS No. 256372-19-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features. The molecule combines a quinoxaline core with a piperidine moiety, making it a versatile scaffold for drug discovery and functional materials. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for quinoxaline derivatives has surged, driven by their applications in medicinal chemistry and organic electronics. The piperidine-quinoxaline hybrid structure of CAS No. 256372-19-7 offers distinct advantages in molecular interactions, as evidenced by its hydrogen bonding capacity and lipophilic properties. These characteristics make it a valuable intermediate for designing compounds with improved blood-brain barrier permeability – a hot topic in neuropharmacology research.
Synthetic approaches to 2-(piperidin-4-yl)quinoxaline often involve Pd-catalyzed cross-coupling or reductive amination strategies, reflecting modern trends in green chemistry optimization. The compound's structure-activity relationship (SAR) studies have revealed interesting correlations between its substituent patterns and biological activity, particularly in the context of cancer research and neurodegenerative disease studies – two areas receiving substantial funding and public interest.
From a materials science perspective, the π-conjugated system of this compound shows promise for organic light-emitting diodes (OLEDs) applications. Its electron-deficient quinoxaline unit combined with the basic piperidine nitrogen creates interesting charge transport properties, making it relevant to current research on flexible electronics and energy storage devices.
Analytical characterization of 256372-19-7 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Recent advancements in cryo-EM and X-ray crystallography have enabled researchers to better understand its molecular conformation in various environments. These techniques are particularly valuable for computer-aided drug design (CADD) applications, where accurate 3D molecular modeling is crucial.
The stability profile of 2-(piperidin-4-yl)quinoxaline under different pH conditions and its photochemical properties have become subjects of intense study, especially in the context of developing pH-responsive drug delivery systems. These investigations align with the growing interest in precision medicine and theranostic agents – search terms that have seen exponential growth in scientific databases.
In the context of intellectual property, several patents have emerged covering various quinoxaline-piperidine analogs, highlighting the commercial potential of this chemical space. The compound's structure-property relationships continue to inspire novel molecular design strategies, particularly in fragment-based drug discovery approaches that dominate current pharmaceutical R&D pipelines.
Environmental considerations regarding 256372-19-7 have led to studies on its biodegradation pathways and ecotoxicological profile, responding to increased regulatory scrutiny on green chemistry metrics. These aspects are particularly relevant given the current emphasis on sustainable chemistry practices in industrial and academic settings.
Future research directions for 2-(piperidin-4-yl)quinoxaline may explore its potential in proteolysis targeting chimeras (PROTACs) or as a covalent inhibitor scaffold – two rapidly evolving areas in drug discovery. The compound's versatility ensures its continued relevance across multiple disciplines, from chemical biology to materials engineering, making it a compelling subject for ongoing investigation.
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